molecular formula C6H8F6O2 B1453211 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol CAS No. 63693-10-7

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol

Cat. No.: B1453211
CAS No.: 63693-10-7
M. Wt: 226.12 g/mol
InChI Key: DBCKBJPBDWIANA-UHFFFAOYSA-N
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Description

2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol is a chemical compound with the CAS Number: 63693-10-7 . It has a molecular weight of 226.12 and its molecular formula is C6H8F6O2 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F6O2/c7-4(6(10,11)12)5(8,9)3-14-2-1-13/h4,13H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . Its molecular weight is 226.12 , and its molecular formula is C6H8F6O2 .

Scientific Research Applications

Extraction Techniques

  • Extraction of Phenolic Alcohols : Research on the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes shows the effect of additives on solute permeation, highlighting methods that could be adapted for similar compounds (Reis et al., 2006).

Photocatalytic Degradation

  • Pharmaceutical Agent Degradation : Studies on the photocatalytic transformation of pharmaceuticals in aqueous titanium dioxide suspensions, such as the degradation of salbutamol, offer insights into the degradation pathways and products of organic compounds, relevant for environmental applications (Sakkas et al., 2007).

Electrooxidation Studies

  • Electrooxidation in Alkaline Media : In situ FTIR spectroscopic studies of ethanol electrooxidation on Pd electrodes in alkaline media provide quantitative determinations of intermediates and products, useful for understanding the electrochemical behaviors of similar ethanol-based compounds (Zhou et al., 2010).

Synthesis and Catalytic Activity

  • Synthesis of Chiral Intermediates : Development of enzymatic processes for the synthesis of chiral alcohols demonstrates the potential of biocatalysis in producing intermediates for pharmaceutical applications, which could be relevant for the synthesis or modification of compounds like 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol (Guo et al., 2017).

Safety and Hazards

The safety information for 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (use only outdoors or in a well-ventilated area) .

Properties

IUPAC Name

2-(2,2,3,4,4,4-hexafluorobutoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O2/c7-4(6(10,11)12)5(8,9)3-14-2-1-13/h4,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCKBJPBDWIANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63693-10-7
Record name 2-(2,2,3,4,4,4-Hexafluorobutoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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